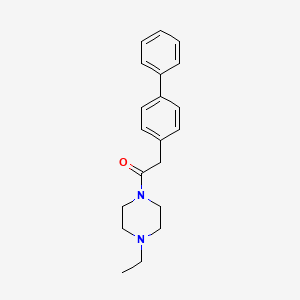![molecular formula C17H20N6O2 B5307957 1-[(5-methyl-2-pyrazinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5307957.png)
1-[(5-methyl-2-pyrazinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-methyl-2-pyrazinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide, commonly known as MP-10, is a chemical compound that has been widely studied for its potential pharmacological properties. MP-10 belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
作用机制
The exact mechanism of action of MP-10 is not fully understood. However, it has been suggested that MP-10 may exert its effects by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It has also been suggested that MP-10 may act as a modulator of the immune system, leading to its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects
MP-10 has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to its anti-inflammatory effects. MP-10 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, MP-10 has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, leading to its analgesic effects.
实验室实验的优点和局限性
MP-10 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard organic chemistry techniques. MP-10 has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of MP-10 is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for further research on MP-10. One area of research could focus on the development of new synthetic methods for MP-10 that are more efficient and cost-effective. Another area of research could focus on the identification of the exact mechanism of action of MP-10, which could lead to the development of more targeted therapies for various diseases. Additionally, further research could be conducted to explore the potential use of MP-10 in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
合成方法
The synthesis of MP-10 has been described in several scientific publications. One such method involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with N-(4-pyridinylmethyl)piperazine in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with 2-(2-oxo-1-pyrrolidinyl)acetic acid to yield MP-10. Another method involves the reaction of 1-(4-pyridinylmethyl)piperazine with 5-methyl-2-pyrazinecarboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The product is then treated with 2-(2-oxo-1-pyrrolidinyl)acetic acid to obtain MP-10.
科学研究应用
MP-10 has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation-related disorders. MP-10 has also been shown to have antitumor effects, making it a promising candidate for cancer treatment. In addition, MP-10 has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
1-(5-methylpyrazine-2-carbonyl)-N-(pyridin-4-ylmethyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-12-8-21-14(10-20-12)17(25)23-7-6-19-11-15(23)16(24)22-9-13-2-4-18-5-3-13/h2-5,8,10,15,19H,6-7,9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFVZCGOHNFNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCNCC2C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307883.png)
![N-(4-fluorophenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307891.png)
![6-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)pyrazine-2-carboxamide](/img/structure/B5307899.png)
![3-(hydroxymethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5307901.png)
![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzamide](/img/structure/B5307912.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-adamantyl)piperazine](/img/structure/B5307920.png)

![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5307928.png)
![1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5307933.png)
![8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307941.png)
![1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane](/img/structure/B5307950.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-[(6-methyl-2-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5307961.png)
![4-{3-[4-(dimethylamino)phenyl]-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl}-3-penten-2-one](/img/structure/B5307962.png)
![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[1-(4-methylpyridin-2-yl)-1H-pyrrol-2-yl]nicotinonitrile](/img/structure/B5307980.png)